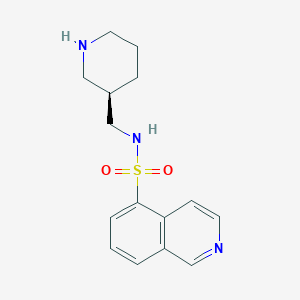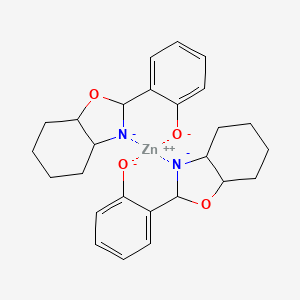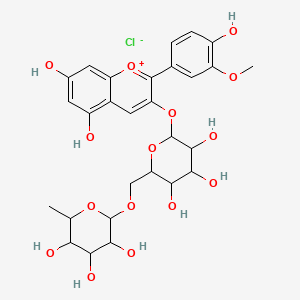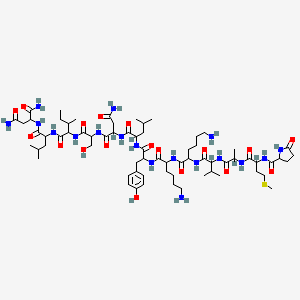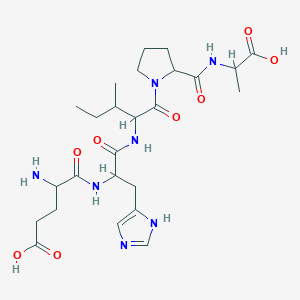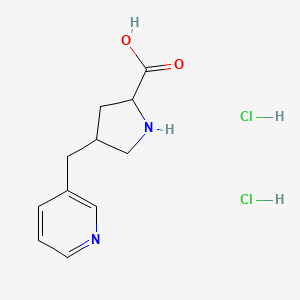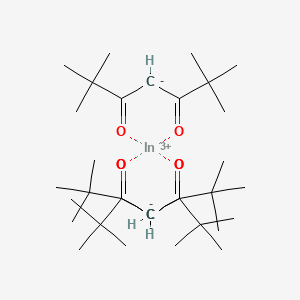
Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) is a coordination compound with the chemical formula C33H57InO6 . It is commonly used in various scientific and industrial applications due to its unique properties, such as its ability to form stable complexes with metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) typically involves the reaction of indium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of indium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: The ligand can be substituted with other ligands to form new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of indium, while reduction may produce lower oxidation states .
Scientific Research Applications
Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various indium-containing compounds and materials.
Biology: The compound is used in the study of metal-ligand interactions and their biological implications.
Industry: The compound is used in the production of thin films, coatings, and other advanced materials
Mechanism of Action
The mechanism of action of Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) involves the coordination of the indium ion with the ligand. This coordination stabilizes the indium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the indium ion and other molecules .
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A bidentate ligand used in the synthesis of stable complexes with lanthanide ions.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): A similar compound used in various chemical reactions.
Uniqueness: Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) is unique due to its ability to form stable complexes with indium ions, which are useful in various scientific and industrial applications. Its stability and reactivity make it a valuable compound for research and development .
Properties
Molecular Formula |
C33H57InO6 |
|---|---|
Molecular Weight |
664.6 g/mol |
IUPAC Name |
indium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
KXDXYTBCELBAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[In+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12324432.png)
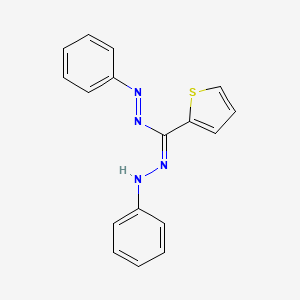
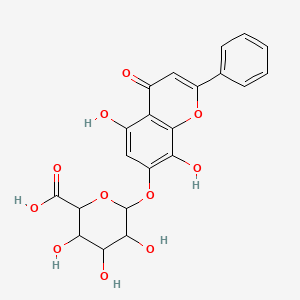
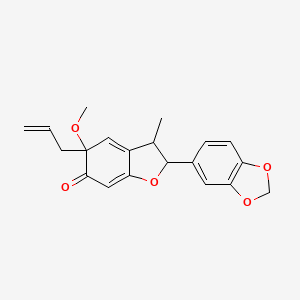
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
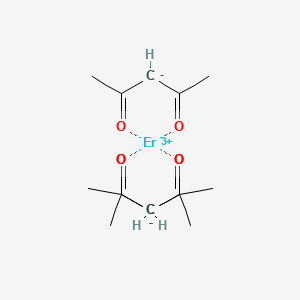
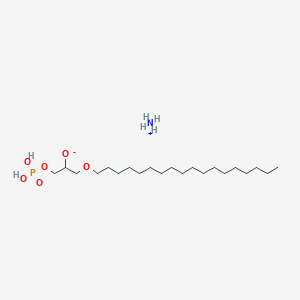
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
